Human TSHR Antagonism Potency: Head-to-Head Comparison with Same-Series Urea Antagonists
The target compound inhibits human TSHR with an IC50 of 82 nM in a cAMP TR-FRET assay using HEK293 cells [1]. This potency is within the range of other urea-based TSHR antagonists from the same chemical series: BDBM50614118 (CHEMBL5288635) shows IC50 74 nM, while the most potent analog BDBM50614104 (CHEMBL5283477) achieves IC50 8 nM (rat TSHR) [2]. The compound is thus approximately 10-fold less potent than the series-leading compound but comparable to mid-series antagonists, providing a benchmark for researchers requiring specific potency windows.
| Evidence Dimension | IC50 for TSHR antagonism |
|---|---|
| Target Compound Data | 82 nM (human TSHR) |
| Comparator Or Baseline | BDBM50614118: IC50 74 nM (human TSHR); BDBM50614104: IC50 8 nM (rat TSHR); Series range: 8-82 nM |
| Quantified Difference | 8.8% less potent than BDBM50614118; 10.25-fold less potent than BDBM50614104 |
| Conditions | HEK293 cells expressing human TSHR; Eu-cAMP TR-FRET assay; 2 hr incubation; for rat TSHR, FRTL-5 cells used |
Why This Matters
Procurement decisions require precise potency matching; a compound with intermediate potency may be preferred for assays where over-inhibition could confound partial agonism studies.
- [1] BindingDB, BDBM50614116 (CHEMBL5285143); Antagonist activity at human TSHR in HEK293 cells, IC50 82 nM. View Source
- [2] BindingDB, PrimarySearch_ki; BDBM50614118 (CHEMBL5288635) IC50 74 nM, BDBM50614104 (CHEMBL5283477) IC50 8 nM. View Source
